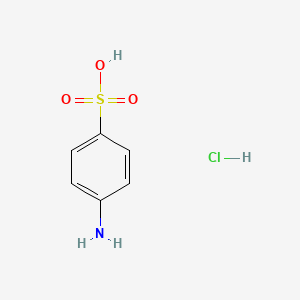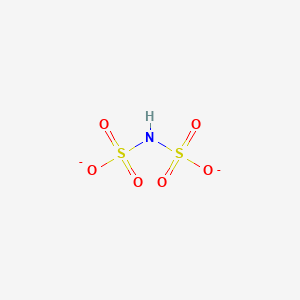
Imidodisulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Imidodisulfate can be synthesized through various methods. One common approach involves the reaction of ammonium sulfate with sulfuric acid under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are continuously fed, and the product is extracted and purified through crystallization or other separation techniques. The process is optimized for high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: Imidodisulfate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various sulfur-containing compounds.
Reduction: Under specific conditions, it can be reduced to simpler sulfur compounds.
Substitution: this compound can participate in substitution reactions where one of its functional groups is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions include sulfamic acid derivatives, which are valuable intermediates in various chemical processes .
Applications De Recherche Scientifique
Imidodisulfate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other sulfur-containing compounds.
Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes
Mécanisme D'action
The mechanism by which imidodisulfate exerts its effects involves its interaction with specific molecular targets and pathways. It can act as a nucleophile or electrophile, depending on the reaction conditions. The compound’s sulfur atoms play a crucial role in its reactivity, allowing it to form stable complexes with various substrates. This makes it a versatile reagent in both organic and inorganic chemistry .
Comparaison Avec Des Composés Similaires
- Hydroxyimidodisulfate
- Hydroxysulfamate
- N-nitrosohydroxylamine-N-sulfonate
Comparison: this compound is unique due to its specific molecular structure, which allows it to participate in a wide range of chemical reactions. Compared to similar compounds, it offers distinct advantages in terms of reactivity and stability. For instance, hydroxythis compound and hydroxysulfamate have different functional groups that limit their reactivity in certain conditions. N-nitrosohydroxylamine-N-sulfonate, on the other hand, has a different nitrogen-sulfur configuration, making it suitable for different applications .
Propriétés
Numéro CAS |
64647-46-7 |
|---|---|
Formule moléculaire |
HNO6S2-2 |
Poids moléculaire |
175.15 g/mol |
Nom IUPAC |
N-sulfonatosulfamate |
InChI |
InChI=1S/H3NO6S2/c2-8(3,4)1-9(5,6)7/h1H,(H,2,3,4)(H,5,6,7)/p-2 |
Clé InChI |
VKHQYTLHHOQKSC-UHFFFAOYSA-L |
SMILES canonique |
N(S(=O)(=O)[O-])S(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



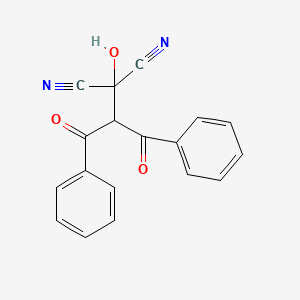
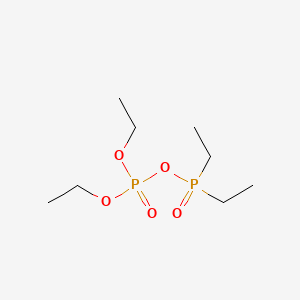

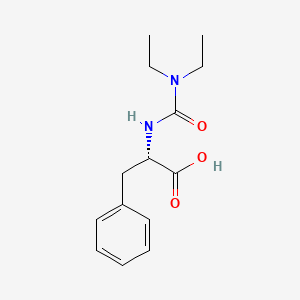
![[(2S,6S)-2,6-dimethylmorpholin-4-yl]-(4-nitrophenyl)methanethione](/img/structure/B14499682.png)
![7,19,30-Trioxa-1,4,10,13,16,22,27,33-octaazabicyclo[11.11.11]pentatriacontane](/img/structure/B14499685.png)
![1,1'-(1,4-Phenylene)bis[(4-hydroxyphenyl)ethane-1,2-dione]](/img/structure/B14499690.png)
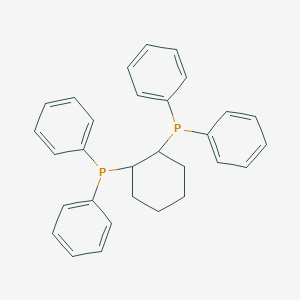
![3-{[2-(Pyridin-3-yl)piperidin-1-yl]methyl}-1,3-benzothiazole-2(3H)-thione](/img/structure/B14499704.png)

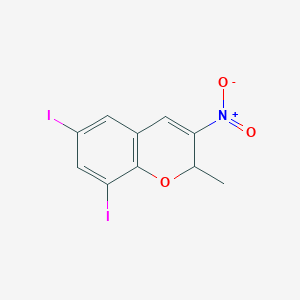
![1-Bromo-4-[(4-undecylphenyl)ethynyl]benzene](/img/structure/B14499747.png)
